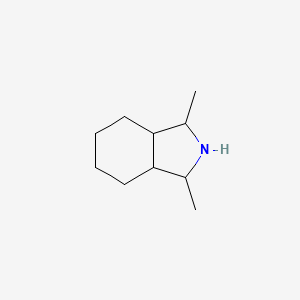
1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Structural Analysis
Research on derivatives of 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole provides insights into their structural properties. For instance, a study by Shang et al. (2012) explored the non-planar structure of the octahydro-1H-isoindole ring, noting its chair and envelope conformations (Shang, Xu, Zheng, & Zhang, 2012). Additionally, Cheng et al. (2022) investigated the crystal structure and Hirshfeld surface analysis of related compounds, highlighting the importance of molecular geometry in understanding their properties (Cheng, Gao, Huang, & Meng, 2022).
Spin Trapping Properties
The compound has been studied for its potential in spin trapping applications. Hatano et al. (2010) synthesized a derivative that demonstrated strong and stable electron spin resonance (ESR) signals, suggesting its utility in spin trapping studies (Hatano, Miyoshi, Sato, Ito, Ogata, & Kijima, 2010).
Reactivity and Synthesis
Studies also focus on the reactivity of derivatives and the development of new synthetic methods. Maas et al. (2004) examined the reactivity of tetracyclic iminium salts derived from isoindole, contributing to a better understanding of their interactions with nucleic acids (Maas, Herz, Scheppach, Susanne, & Schneider, 2004).
Pharmacological Research
In pharmacological research, Kossakowski et al. (2004) synthesized derivatives with potential β-adrenolytic activity, indicating their relevance in the development of new drugs (Kossakowski & Raszkiewicz, 2004).
Binding Studies
Further, Kossakowski et al. (2004) explored the binding affinity of derivatives to serotonin and dopamine receptors, which is significant in the context of neurological and psychiatric disorders (Kossakowski, Raszkiewicz, Bugno, & Bojarski, 2004).
Molecular Interactions
The work by Tariq et al. (2010) on dimethylphenyl derivatives emphasized the importance of understanding molecular interactions, such as weak C—H⋯O and C—H⋯π interactions, in the context of molecular design and synthesis (Tariq, Noreen, Tahir, Ahmad, & Fayyaz-ur-Rehman, 2010).
Tautomerism Studies
Spiessens and Anteunis (2010) conducted an NMR study on the tautomerism of phthalic imidine derivatives, providing insights into the dynamic equilibrium of these molecules (Spiessens & Anteunis, 2010).
Antitubercular Potential
Khan et al. (2017) synthesized novel indole derivatives with potential antitubercular activity, suggesting the therapeutic applications of these compounds (Khan, War, Kumar, Sheikh, Saxena, & Das, 2017).
Catalytic Applications
Cheng et al. (2021) developed a palladium-catalyzed method for synthesizing derivatives, emphasizing the catalytic potential of these compounds in organic synthesis (Cheng, Meng, Wang, Zhao, Wang, & Ji, 2021).
Sensor Development
Zamani et al. (2006) investigated the use of a derivative as a neutral carrier in a PVC membrane-based sensor for barium ions, highlighting its application in environmental monitoring and analysis (Zamani, Abedini-Torghabeh, & Ganjali, 2006).
Supramolecular Chemistry
Trujillo-Ferrara et al. (2006) examined the supramolecular structures of butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts, contributing to the understanding of molecular interactions and crystal engineering (Trujillo-Ferrara, Santillán-Baca, Farfán-García, Padilla-Martínez, & García-Báez, 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h7-11H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROPKEBRRTVRLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCCC2C(N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)
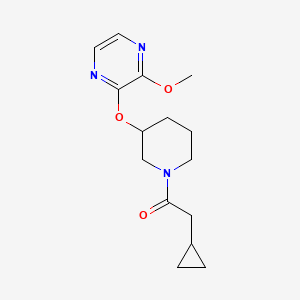
![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)

![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)
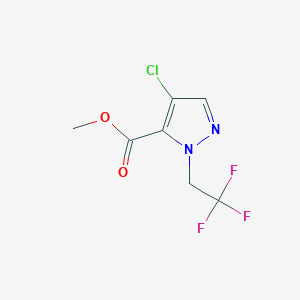

![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)
![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)
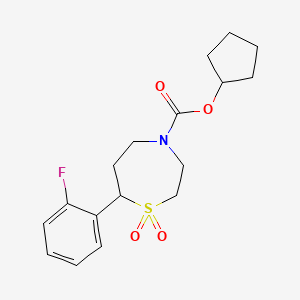
![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2367153.png)
![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)
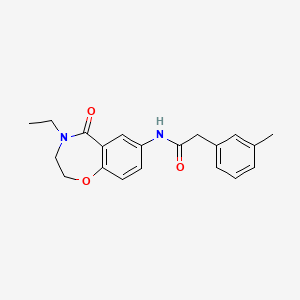
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)
